(Z)-N-(1-(1-cyano-2-((3-methoxypropyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[(3Z)-3-[1-cyano-2-(3-methoxypropylamino)-2-oxoethylidene]isoindol-1-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4/c1-27-10-5-9-22-19(25)15(12-21)17-13-6-2-3-7-14(13)18(23-17)24-20(26)16-8-4-11-28-16/h2-4,6-8,11H,5,9-10H2,1H3,(H,22,25)(H,23,24,26)/b17-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWGSIZKQKNFEFF-ICFOKQHNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C(=C1C2=CC=CC=C2C(=N1)NC(=O)C3=CC=CO3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCCNC(=O)/C(=C\1/C2=CC=CC=C2C(=N1)NC(=O)C3=CC=CO3)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(1-(1-cyano-2-((3-methoxypropyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)furan-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, drawing on various studies and research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the isoindole and furan moieties. The structural complexity of this compound is indicative of its potential for diverse biological interactions. While specific synthetic pathways are not detailed in the available literature, similar compounds have been synthesized using methodologies involving cyclization and functional group modifications.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, compounds derived from benzofuran frameworks have shown promising antioxidant activity in various assays, such as the ABTS assay, which measures the ability to scavenge free radicals . The activity is often attributed to the presence of electron-donating groups that stabilize free radicals.
Cytotoxicity
Biological evaluations have demonstrated that related compounds exhibit cytotoxic effects against various cancer cell lines. For example, studies on related dihydroindolones reveal their potential as cytotoxic agents in vitro, suggesting that this compound may also possess similar properties . The mechanism of action may involve interference with cellular signaling pathways or induction of apoptosis.
Study 1: Antioxidant Evaluation
A study evaluated a series of heterocyclic compounds for their antioxidant activity using the ABTS assay. Among the tested compounds, those with structural similarities to this compound exhibited up to 87% inhibition of free radicals, indicating strong antioxidant potential .
Study 2: Cytotoxicity Assays
In another study focusing on dihydroindolones, derivatives were tested against multiple cancer cell lines. Results indicated that certain modifications led to enhanced cytotoxicity, suggesting that similar modifications in this compound could also enhance its therapeutic efficacy .
Research Findings Summary
Scientific Research Applications
Research indicates that (Z)-N-(1-(1-cyano-2-((3-methoxypropyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)furan-2-carboxamide may exhibit significant biological activity. Studies have suggested its potential as an antiviral agent due to its nitrile-containing structure, which is known to enhance biological efficacy against viral infections .
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antiviral | Potential efficacy against viral infections | |
| Inhibitory | May inhibit specific protein interactions | |
| Anti-inflammatory | Potential as a 5-lipoxygenase inhibitor |
Therapeutic Applications
The compound's unique structure positions it as a candidate for various therapeutic applications:
- Antiviral Therapy : Its nitrile group may enhance binding affinity to viral targets, potentially leading to the development of effective antiviral drugs.
- Cancer Treatment : The presence of isoindole and furan rings suggests possible interactions with cancer-related pathways, particularly through inhibition of polo-like kinase (Plk), which is implicated in cell division and cancer progression .
- Anti-inflammatory Agents : Preliminary studies indicate that the compound could serve as a 5-lipoxygenase inhibitor, which is relevant in the treatment of inflammatory diseases .
Case Studies
Several studies have explored the applications of similar compounds in clinical settings:
Case Study 1: Antiviral Efficacy
A study identified a related compound with antiviral properties against influenza viruses, suggesting that structural modifications can lead to enhanced efficacy in similar compounds like this compound .
Case Study 2: Cancer Inhibition
Research into isoindole derivatives has shown promise in inhibiting Plk activity, thereby reducing tumor growth in preclinical models. This highlights the potential for further development of this compound as an anticancer agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on core scaffolds and functional groups. Below is a comparative analysis with compounds listed in the Pesticide Chemicals Glossary (2001) and other related structures:
Table 1: Structural and Functional Comparisons
Key Observations :
Isoindole vs. This may enhance binding to hydrophobic enzyme pockets. Triazine-based compounds (e.g., methoprotryne) prioritize photostability for herbicide use, whereas the isoindole-furan system lacks documented environmental stability data.
The 3-methoxypropylamino substituent may improve aqueous solubility relative to the chlorophenyl group in cyprofuram, which prioritizes membrane permeability.
Bioactivity Gaps: While flutolanil and cyprofuram have well-defined pesticidal mechanisms, the target compound’s bioactivity remains speculative.
Q & A
Q. What are the key structural features of this compound that influence its reactivity and biological activity?
The compound’s reactivity and bioactivity are governed by:
- Isoindole core : Provides a planar aromatic system for π-π stacking interactions with biological targets, as seen in structurally related indole derivatives .
- Cyano group : Acts as a strong electron-withdrawing moiety, enhancing electrophilic character and potential enzyme inhibition (e.g., similar to dihydropyridine analogs) .
- Methoxypropylamino substituent : Introduces steric bulk and hydrogen-bonding capacity, which may modulate solubility and target affinity .
- Furan carboxamide : The furan ring’s oxygen atom and carboxamide group enable hydrogen bonding and coordination with metal ions in enzymes .
Q. What synthetic strategies are recommended for constructing the isoindole core?
The isoindole scaffold can be synthesized via:
- Palladium-catalyzed cyclization : As demonstrated in the synthesis of indole derivatives, using aryl halides and nitriles under Suzuki-Miyaura coupling conditions .
- Cyclocondensation reactions : Employing substituted phthalonitriles with amines, followed by oxidation to stabilize the isoindole system (analogous to naphthofuran syntheses) .
- Microwave-assisted methods : For accelerated reaction kinetics, as used in similar heterocyclic systems to improve yield and purity .
Advanced Research Questions
Q. How can researchers resolve contradictory data regarding the compound’s mechanism of action in enzymatic assays?
Contradictory results may arise from off-target effects or assay interference. Methodological recommendations include:
- Orthogonal assays : Combine enzymatic inhibition studies with cellular thermal shift assays (CETSA) to confirm target engagement .
- Structural elucidation : Use X-ray crystallography or cryo-EM to visualize binding modes, as applied to carboxamide-enzyme complexes .
- Kinetic analysis : Perform time-dependent inhibition studies to distinguish between competitive and non-competitive mechanisms .
Q. What advanced spectroscopic techniques are critical for confirming the Z-configuration of the oxoethylidene moiety?
- NOESY NMR : Detects spatial proximity between the oxoethylidene group and adjacent protons to confirm stereochemistry .
- X-ray crystallography : Provides unambiguous evidence of the Z-configuration, as demonstrated in structurally resolved azetidinone derivatives .
- Vibrational circular dichroism (VCD) : Differentiates enantiomers in chiral environments, useful for validating synthetic pathways .
Q. What design considerations are critical for structure-activity relationship (SAR) studies focusing on the methoxypropylamino substituent?
- Systematic substitution : Replace the methoxy group with ethoxy, hydroxy, or halogens to assess steric and electronic effects on activity .
- Molecular dynamics simulations : Predict conformational flexibility and binding pocket compatibility, as applied to similar amine-containing ligands .
- Metabolic stability assays : Evaluate the substituent’s impact on cytochrome P450 interactions using human liver microsomes .
Q. What methodological approaches are recommended for assessing the metabolic stability of the furan carboxamide group?
- In vitro microsomal assays : Incubate the compound with rat or human liver microsomes, monitoring degradation via LC-MS/MS .
- Isotope labeling : Use C-labeled carboxamide to track metabolic pathways and identify major metabolites .
- Computational prediction : Apply QSAR models trained on furan derivatives to estimate metabolic half-lives and clearance rates .
Data Analysis and Experimental Design
Q. How should researchers design experiments to validate the compound’s selectivity across kinase families?
- Kinase profiling panels : Screen against a broad panel (e.g., 100+ kinases) using ATP-competitive binding assays .
- Dose-response curves : Calculate IC values for primary vs. off-target kinases to establish selectivity ratios .
- Structural alignment tools : Compare binding modes with kinase co-crystal structures to rationalize selectivity .
Q. What statistical methods are appropriate for analyzing dose-dependent cytotoxicity data?
- Nonlinear regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC values .
- ANOVA with post-hoc tests : Compare multiple dose groups while controlling for type I error .
- Principal component analysis (PCA) : Identify outliers or clustering patterns in high-throughput screening data .
Safety and Handling
Q. What precautions are necessary when handling this compound in aqueous environments?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
